molecular formula C17H16Cl4N2O3S B2386423 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 694473-14-8

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No. B2386423
CAS RN: 694473-14-8
M. Wt: 470.19
InChI Key: JKYXWRPNZQITQR-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, commonly known as DMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

DMB-4 exerts its pharmacological effects by binding to and activating serotonin receptors, specifically the 5-HT1A receptor. This leads to a cascade of intracellular signaling events, ultimately resulting in the modulation of neurotransmitter release and neuronal activity. DMB-4 has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor, although the significance of these interactions is not yet fully understood.
Biochemical and Physiological Effects:
DMB-4 has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, alteration of neuronal activity, and induction of neurotrophic factors. DMB-4 has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

DMB-4 has several advantages for use in lab experiments, including its selectivity for serotonin receptors, its potency, and its potential as a drug lead compound. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DMB-4, including the development of more selective and potent compounds based on its scaffold, the investigation of its potential as a therapeutic agent for mood disorders and anxiety, and the exploration of its neuroprotective properties in the context of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action and pharmacological effects of DMB-4.

Synthesis Methods

DMB-4 can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-dichloroaniline, followed by the reaction of the resulting intermediate with piperazine. The final product can be obtained through purification and isolation steps.

Scientific Research Applications

DMB-4 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMB-4 has been shown to act as a potent and selective serotonin receptor agonist, which could have implications for the treatment of mood disorders and anxiety. In pharmacology, DMB-4 has been studied for its potential as a drug lead compound, with promising results in preclinical studies. In medicinal chemistry, DMB-4 has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.

properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl4N2O3S/c1-26-16-9-15(21)17(10-14(16)20)27(24,25)23-6-4-22(5-7-23)11-2-3-12(18)13(19)8-11/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYXWRPNZQITQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

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